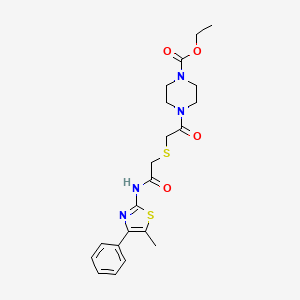
Ethyl 4-(2-((2-((5-methyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Methyl-4-phenyl-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C10H10N2S . It’s used in research and has a molecular weight of 190.26 .
Synthesis Analysis
The synthesis of “5-Methyl-4-phenyl-1,3-thiazol-2-amine” can be achieved through a reaction involving propiophenone, thiourea, and iodine in dimethyl sulfoxide at 80°C for 12 hours . The yield of this reaction was reported to be 40% .Physical And Chemical Properties Analysis
“5-Methyl-4-phenyl-1,3-thiazol-2-amine” has a melting point of 122-126°C, a boiling point of 349.7±11.0°C at 760 mmHg, and a flash point of 165.3±19.3°C . It has a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
Research led by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules, including those with structures related to the compound , focusing on their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited good to moderate antimicrobial activity, with specific compounds showing notable antiurease and antilipase activities (Başoğlu et al., 2013).
Mannich Reaction and Antimicrobial Activity
Fandaklı et al. (2012) discuss the synthesis of 1,2,4-triazol-3-one derivatives through the Mannich reaction, revealing that these compounds, similar in structural complexity to the specified chemical, possess significant antimicrobial activity compared to ampicillin (Fandaklı et al., 2012).
Preparation and Reactions for Biological Evaluation
A study by Youssef et al. (2011) highlights the synthesis of compounds through the hydrolysis and cyclization of related chemical structures, where the prepared compounds demonstrated excellent biocidal properties against various bacterial and fungal strains (Youssef et al., 2011).
Synthesis and Characterization for Biological Applications
Sharma et al. (2014) synthesized a series of novel derivatives, starting from carbazole, which resulted in compounds exhibiting significant antibacterial, antifungal, and anticancer activities. This research demonstrates the potential pharmaceutical applications of complex chemical structures (Sharma et al., 2014).
Mycobacterium tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) designed and synthesized a series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, by molecular hybridization. These compounds were evaluated for their in vitro antimycobacterial activity, highlighting a novel approach to treating tuberculosis (Jeankumar et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-[2-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S2/c1-3-29-21(28)25-11-9-24(10-12-25)18(27)14-30-13-17(26)22-20-23-19(15(2)31-20)16-7-5-4-6-8-16/h4-8H,3,9-14H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDRMYRXYDOONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2685895.png)
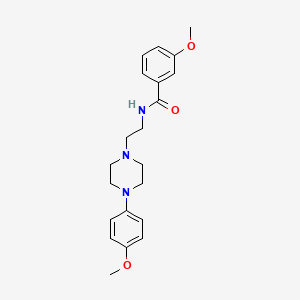
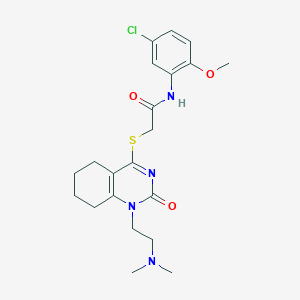

![1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2685903.png)
![1-{1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2685907.png)
![N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2685908.png)
![Pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2685910.png)
![N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2685911.png)
![8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2685913.png)
![7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B2685914.png)
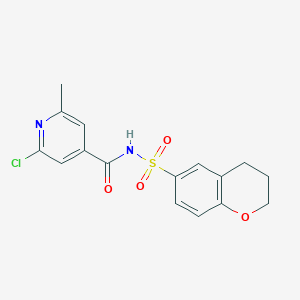
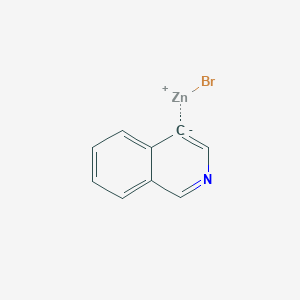
![4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2685918.png)